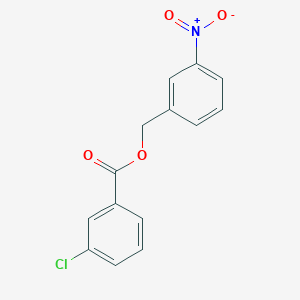
3-nitrobenzyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzyl 3-chlorobenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzene and has a molecular formula of C13H8ClNO4.
Mécanisme D'action
The mechanism of action of 3-nitrobenzyl 3-chlorobenzoate involves the absorption of ultraviolet light, which leads to the cleavage of the nitrobenzyl group. This cleavage results in the release of the protected functional group, which can then undergo further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-nitrobenzyl 3-chlorobenzoate. However, it is known that this compound is relatively stable and non-toxic, making it suitable for use in various scientific research studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-nitrobenzyl 3-chlorobenzoate in lab experiments is its photolabile nature, which allows for the controlled release of protected functional groups. This compound is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-nitrobenzyl 3-chlorobenzoate in scientific research. One of the potential applications of this compound is in the field of drug delivery. It can be used as a photosensitive drug carrier, allowing for the controlled release of drugs in response to light. Additionally, this compound can be used in the fabrication of microfluidic devices, which have potential applications in various fields, including biomedical research and environmental monitoring.
Conclusion:
In conclusion, 3-nitrobenzyl 3-chlorobenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been used as a photolabile protecting group in organic synthesis and as a photosensitive crosslinking agent in the fabrication of microfluidic devices. While there is limited information available on the biochemical and physiological effects of this compound, it is relatively stable and non-toxic, making it suitable for use in various scientific research studies. There are several future directions for the use of 3-nitrobenzyl 3-chlorobenzoate in scientific research, including drug delivery and microfluidic device fabrication.
Méthodes De Synthèse
The synthesis of 3-nitrobenzyl 3-chlorobenzoate can be achieved through a multi-step reaction process. The first step involves the nitration of benzene to produce 3-nitrobenzaldehyde. The second step involves the reaction of 3-nitrobenzaldehyde with thionyl chloride to produce 3-nitrobenzoyl chloride. The final step involves the reaction of 3-nitrobenzoyl chloride with 3-chlorobenzoic acid to produce 3-nitrobenzyl 3-chlorobenzoate.
Applications De Recherche Scientifique
3-nitrobenzyl 3-chlorobenzoate has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the field of photochemistry. It has been used as a photolabile protecting group for various functional groups in organic synthesis. This compound has also been used as a photosensitive crosslinking agent in the fabrication of microfluidic devices.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-12-5-2-4-11(8-12)14(17)20-9-10-3-1-6-13(7-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYBOOLZRPKMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)


![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)



![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)